2-Bromo-5-(phenylethynyl)thiophene
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Overview
Description
2-Bromo-5-(phenylethynyl)thiophene is an organic compound that belongs to the class of thiophenes Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of a bromine atom at the 2-position and a phenylethynyl group at the 5-position of the thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(phenylethynyl)thiophene typically involves the following steps:
Bromination of Thiophene: The starting material, thiophene, is brominated using bromine or N-bromosuccinimide (NBS) to yield 2-bromothiophene.
Sonogashira Coupling: The 2-bromothiophene undergoes a Sonogashira coupling reaction with phenylacetylene in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper handling of reagents and catalysts to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-(phenylethynyl)thiophene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: The phenylethynyl group can participate in further coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Copper Co-catalysts: Used in Sonogashira coupling.
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF).
Bases: Triethylamine (TEA), potassium carbonate (K2CO3).
Major Products
Substituted Thiophenes: Products formed by substitution of the bromine atom.
Coupled Products: Complex molecules formed by coupling reactions involving the phenylethynyl group.
Scientific Research Applications
2-Bromo-5-(phenylethynyl)thiophene has several applications in scientific research:
Organic Electronics: Used in the development of organic semiconductors and conductive polymers.
Medicinal Chemistry: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.
Material Science: Utilized in the fabrication of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Mechanism of Action
The mechanism of action of 2-Bromo-5-(phenylethynyl)thiophene depends on its specific application. In coupling reactions, the palladium catalyst facilitates the formation of carbon-carbon bonds through oxidative addition, transmetalation, and reductive elimination steps . The phenylethynyl group can interact with various molecular targets, influencing the electronic properties of the resulting compounds.
Comparison with Similar Compounds
Similar Compounds
2-Bromothiophene: Lacks the phenylethynyl group, making it less versatile in coupling reactions.
5-Bromo-2-thiophenecarboxaldehyde: Contains an aldehyde group instead of a phenylethynyl group, leading to different reactivity and applications.
Uniqueness
2-Bromo-5-(phenylethynyl)thiophene is unique due to the presence of both a bromine atom and a phenylethynyl group, which allows it to participate in a wide range of chemical reactions and makes it a valuable building block in organic synthesis.
Properties
CAS No. |
154355-90-5 |
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Molecular Formula |
C12H7BrS |
Molecular Weight |
263.15 g/mol |
IUPAC Name |
2-bromo-5-(2-phenylethynyl)thiophene |
InChI |
InChI=1S/C12H7BrS/c13-12-9-8-11(14-12)7-6-10-4-2-1-3-5-10/h1-5,8-9H |
InChI Key |
AZZHZGDOEHABIL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CC=C(S2)Br |
Origin of Product |
United States |
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